Ethyl 3-methylquinoline-2-carboxylate
Overview
Description
Ethyl 3-methylquinoline-2-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic chemistry, and industrial chemistry. Quinolines are nitrogen-based heterocyclic aromatic compounds that have garnered significant attention due to their broad range of biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 3-methylquinoline-2-carboxylate, can be achieved through various methods. One common approach involves the reaction of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of aniline with acetaldehyde in the presence of hydrochloric acid under microwave irradiation has been reported to yield quinaldine derivatives . Another method involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and ketones under solvent-free conditions .
Industrial Production Methods: Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include the use of recyclable catalysts, one-pot reactions, solvent-free conditions, and alternative energy sources such as microwave and ultrasound irradiation .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Ethyl 3-methylquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 3-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 2-methylquinoline-3-carboxylate
- Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate
- Ethyl 2,4-dimethylquinoline-3-carboxylate
Uniqueness: Ethyl 3-methylquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-methylquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-3-16-13(15)12-9(2)8-10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGKMOCCXXXETI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=C1C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607368 | |
Record name | Ethyl 3-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904818-55-9 | |
Record name | Ethyl 3-methylquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70607368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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